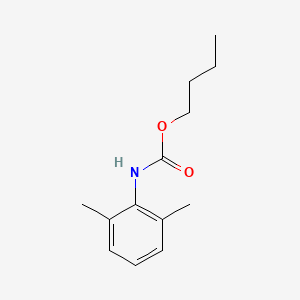

butyl 2,6-dimethylphenylcarbamate

Beschreibung

Butyl 2,6-dimethylphenylcarbamate is an organocarbamate compound characterized by a carbamate functional group (-O-C(O)-N-) attached to a butyl chain and a 2,6-dimethyl-substituted phenyl ring. Carbamates are widely utilized in agrochemicals, pharmaceuticals, and materials science due to their stability, tunable reactivity, and capacity for non-covalent interactions (e.g., hydrogen bonding, halogen bonding).

Eigenschaften

IUPAC Name |

butyl N-(2,6-dimethylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-5-9-16-13(15)14-12-10(2)7-6-8-11(12)3/h6-8H,4-5,9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTJYAMBEKGPSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=C(C=CC=C1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2,6-dimethylphenylcarbamate typically involves the reaction of 2,6-dimethylphenyl isocyanate with butanol. This reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be catalyzed by various agents, including cesium carbonate and tetrabutylammonium iodide (TBAI), which facilitate the coupling of amines, carbon dioxide, and halides .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow systems. These systems allow for the efficient and safe synthesis of carbamates by avoiding the use of hazardous reagents like phosgene. Instead, alternative reagents such as dimethyl carbonate can be used to react with amines, producing carbamates under mild conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Butyl 2,6-dimethylphenylcarbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, which can lead to the formation of oxidized derivatives.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various substituted carbamates.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

Substituting agents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized carbamates, while reduction reactions may yield reduced carbamates. Substitution reactions can result in a variety of substituted carbamate derivatives .

Wissenschaftliche Forschungsanwendungen

Butyl 2,6-dimethylphenylcarbamate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other carbamate compounds.

Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: It is investigated for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.

Wirkmechanismus

The mechanism of action of butyl 2,6-dimethylphenylcarbamate involves its interaction with specific molecular targets and pathways. As a carbamate, it can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions and processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Position Effects: 2,6-Dimethylphenyl vs. 3,5-Dimethylphenyl Carbamates

A critical distinction arises in the positional isomerism of dimethylphenylcarbamates. For example, amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) and cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) are polysaccharide-based chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC) . These differ from butyl 2,6-dimethylphenylcarbamate in both backbone structure (polysaccharide vs. single aryl group) and substituent positions.

In ADMPC, the 3,5-dimethyl groups enhance enantioselectivity for halogenated analytes by optimizing spatial alignment with halogen bond donors .

Comparison with Other Aryl Carbamates

This compound shares functional group similarity with:

- Butyl acetate (CAS 123-86-4): An ester with a butyl chain, differing in the absence of the carbamate group. Butyl acetate exhibits higher volatility (boiling point: 126°C) and lower polarity compared to carbamates .

- Thiazol-5-ylmethyl carbamates : Complex carbamates with heterocyclic moieties (e.g., thiazole rings), which enhance bioactivity and binding specificity in pharmaceuticals .

Thermodynamic and Interaction Profiles

Studies on polysaccharide-based carbamates (e.g., ADMPC) reveal that substituent position and backbone flexibility significantly affect thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) during enantioselective separations. For example:

- ADMPC exhibits stronger halogen bonding with 4,4'-bipyridines than CDMPC due to amylose’s helical conformation, which accommodates larger analytes .

- Molecular dynamics simulations show that 3,5-dimethylphenylcarbamates form more stable complexes with halogen donors than 2,6-substituted analogs, which face steric clashes .

Key Research Findings

- Halogen Bonding : The 2,6-dimethyl configuration may hinder halogen bond formation compared to 3,5-dimethylphenylcarbamates, limiting utility in XB-driven applications .

- Backbone Influence : Polysaccharide-based carbamates (ADMPC/CDMPC) outperform single-molecule carbamates in chromatographic resolution due to cooperative interactions across multiple binding sites .

- Industrial Relevance : this compound’s steric profile may favor applications requiring selective steric shielding or slow-release mechanisms in agrochemical formulations.

Q & A

Basic: What are the recommended synthetic methodologies for butyl 2,6-dimethylphenylcarbamate?

Answer:

The synthesis of this compound typically involves introducing a carbamate group to 2,6-dimethylphenol. A common approach is reacting 2,6-dimethylphenol with butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key considerations include:

- Stoichiometric control to minimize side reactions.

- Temperature regulation (0–5°C initially, then room temperature).

- Solvent selection (e.g., dichloromethane or THF for solubility).

Post-reaction, the product is isolated via extraction and purified by recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: How should researchers purify this compound after synthesis?

Answer:

Purification strategies include:

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures for high-purity crystals.

- Column Chromatography : Optimize mobile phase polarity (e.g., hexane:ethyl acetate 4:1) based on TLC monitoring.

- HPLC : For analytical-scale purification, reverse-phase C18 columns with acetonitrile/water gradients can resolve impurities .

Advanced: What advanced analytical techniques validate the structural integrity of this compound?

Answer:

- NMR Spectroscopy : Confirm regiochemistry via H NMR (e.g., aromatic proton splitting patterns) and C NMR (carbamate carbonyl signal at ~155 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]) and isotopic patterns.

- HPLC-PDA/MS : Assess purity and detect trace impurities (e.g., using a C18 column with UV detection at 254 nm) .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

Stability is influenced by:

- Moisture : Hydrolysis of the carbamate group occurs in humid environments. Store in desiccators with silica gel.

- Temperature : Degradation accelerates above 25°C; long-term storage at –20°C is recommended.

- Light : Protect from UV exposure using amber vials.

Monitor stability via periodic HPLC analysis to detect decomposition products .

Advanced: How can researchers resolve contradictions in bioactivity data for this compound?

Answer:

Contradictions may arise from:

- Assay variability : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays).

- Impurity interference : Re-purify the compound and re-test.

- Solvent effects : Ensure consistent solvent/DMSO concentrations in biological studies.

Refer to methodologies in lipophilicity determination (e.g., log via HPLC) to standardize experimental conditions .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

Although no specific GHS hazards are reported for similar carbamates, treat it as a potential irritant .

Advanced: What role does this compound play in chiral separation techniques?

Answer:

Carbamate derivatives are used in chiral stationary phases (CSPs) for HPLC. Key applications:

- Enantiomer Resolution : The compound’s aromatic and carbamate groups facilitate π-π interactions and hydrogen bonding with analytes.

- Method Optimization : Adjust mobile phase composition (e.g., n-hexane/isopropanol ratios) to enhance selectivity.

Studies on cellulose tris(3,5-dimethylphenylcarbamate) CSPs demonstrate its utility in separating rigid chiral probes .

Advanced: How can computational modeling aid in studying this compound’s interactions?

Answer:

- Docking Studies : Simulate binding to target enzymes (e.g., using AutoDock Vina).

- Molecular Dynamics (MD) : Assess conformational stability in lipid bilayers or solvent environments.

- QSAR Models : Corlate structural features (e.g., log , steric bulk) with bioactivity data.

Validate predictions with experimental assays (e.g., enzyme inhibition kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.